molecular formula C10H13BrO2 B13595269 2-(4-Bromo-3-methoxyphenyl)propan-2-ol

2-(4-Bromo-3-methoxyphenyl)propan-2-ol

Cat. No.: B13595269
M. Wt: 245.11 g/mol
InChI Key: HHVSKGCZCMFGIM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Bromo-3-methoxyphenyl)propan-2-ol is a tertiary alcohol derivative featuring a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring.

Property Value for 2-(5-bromo-2-methoxyphenyl)propan-2-ol
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.116 g/mol
Key Substituents 5-bromo, 2-methoxy

This positional isomerism significantly impacts physicochemical properties such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3

InChI Key

HHVSKGCZCMFGIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)OC)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)propan-2-ol is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism: Bromine and Methoxy Substitution

The substitution pattern of bromine and methoxy groups on the phenyl ring critically influences biological activity and synthetic accessibility:

  • 2-(5-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 338385-91-4): Bromine at position 5, methoxy at position 2. This isomer has been extensively studied for its synthetic routes, with six documented methods emphasizing efficiency and yield optimization .
  • 2-(4-Bromo-3-methoxyphenyl)propan-2-ol: Bromine at position 4, methoxy at position 3.

Halogenated Propan-2-ol Derivatives

Compounds such as 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5a) and 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5b) highlight the role of halogen choice (Cl vs. Br) and ether linkages. These derivatives, synthesized via enzymatic catalysis (CALB), demonstrate the importance of green chemistry approaches in improving sustainability and stereochemical control .

Pharmacologically Active Analogs

Propan-2-ol derivatives like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (11) exhibit antiarrhythmic, hypotensive, and adrenoceptor-binding activities. Their yields (70% and 68%, respectively) underscore the efficiency of multi-step synthetic protocols involving indole and phenoxy moieties .

Yield and Efficiency

Compound Synthetic Yield
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol derivative (10) 70%
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol derivative (11) 68%

Pharmacological and Industrial Relevance

While this compound lacks direct pharmacological data, its analogs demonstrate:

  • Adrenoceptor Binding: Structural features like methoxy and halogen groups enhance affinity for α₁-, α₂-, and β₁-adrenoceptors, critical for cardiovascular drug development .
  • Green Chemistry Potential: Enzymatic synthesis (e.g., CALB) offers sustainable pathways for halogenated propan-2-ol derivatives, reducing reliance on hazardous reagents .

Biological Activity

2-(4-Bromo-3-methoxyphenyl)propan-2-ol is an organic compound with significant biological activity, characterized by its molecular formula C11_{11}H15_{15}BrO2_2 and a molecular weight of approximately 245.12 g/mol. This compound features a propan-2-ol moiety attached to a phenyl ring that is substituted with bromine and methoxy groups, which enhance its reactivity and biological interactions. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves enzyme inhibition and receptor interaction. The compound demonstrates selective binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for potential therapeutic applications, particularly in drug development.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where such enzymes play a critical role. The compound's unique structural features allow for enhanced binding affinity to biological targets, suggesting its potential as a lead compound in pharmacological studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

  • Antibacterial Properties :
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .
    • In another study, it was effective against Candida albicans, with MIC values indicating strong antifungal activity .
  • Antifungal Activity :
    • The antifungal properties were notable, with the compound inhibiting the growth of various fungal strains. For example, it showed promising results against Fusarium oxysporum and Candida albicans, suggesting its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The unique combination of bromine and methoxy substituents on the phenyl ring significantly influences the biological activity of this compound. Comparative studies with structurally similar compounds revealed that these substitutions enhance its reactivity and binding affinity to target enzymes.

Compound NameStructural FeaturesUnique Aspects
4-BromoanisoleLacks propan-2-ol moietySimple aromatic structure without alcohol functionality
4-Bromo-3-fluoroanisoleContains fluorine instead of methoxyDifferent halogen affecting reactivity
4-Bromo-3-methylphenolSimilar structure but lacks propan-2-ol groupDifferent functional group affecting reactivity
1-Bromo-3-(4-methylphenoxy)propan-2-olContains phenoxy groupDifferent substitution pattern influencing properties

Research Applications

The multifaceted nature of this compound makes it an intriguing subject for research across various fields:

  • Medicinal Chemistry : Its potential as a therapeutic agent is being explored due to its ability to modulate enzyme activity.
  • Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmacology : Ongoing studies aim to further elucidate its mechanisms of action and therapeutic applications in treating infectious diseases.

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